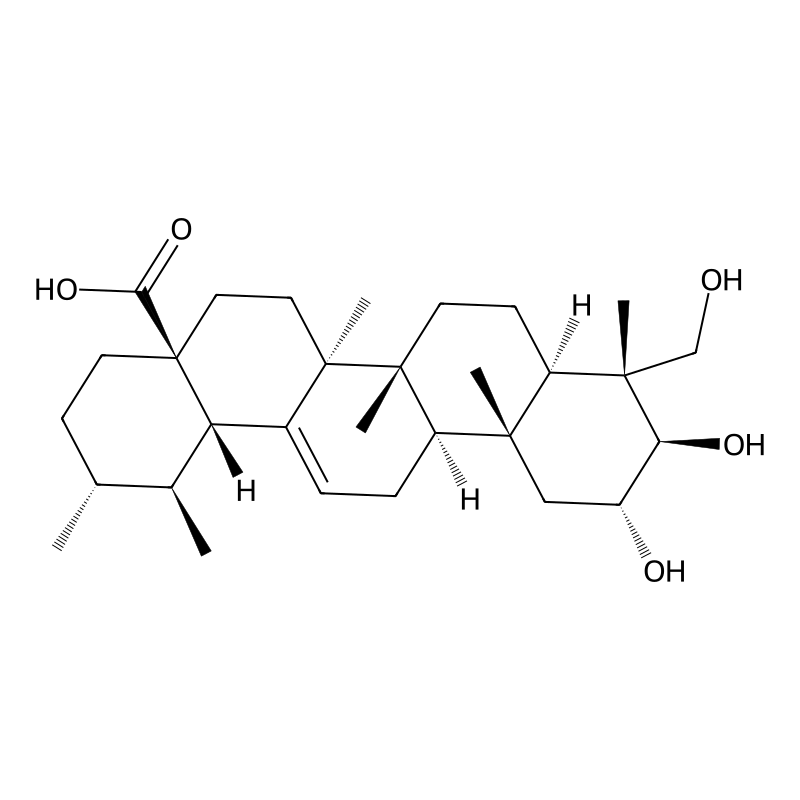

Asiatic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Wound Healing

Asiatic acid is a major bioactive component found in Centella asiatica, a herb traditionally used in Asian medicine for wound healing []. Research suggests Asiatic acid promotes wound healing by stimulating collagen synthesis, a key protein for wound closure and tissue regeneration [, ]. Studies have shown that Asiatic acid increases the production of type I collagen, the most abundant type in skin, leading to stronger and faster healing of wounds []. Additionally, Asiatic acid may improve blood flow to the wound site by promoting angiogenesis, the formation of new blood vessels, which can further accelerate the healing process [].

Anti-inflammatory Properties

Asiatic acid exhibits anti-inflammatory properties that can be beneficial for various conditions. Studies have shown that it reduces the production of inflammatory mediators like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) []. This ability to modulate inflammation may be helpful in treating chronic wounds, where excessive inflammation can impede healing.

Neuroprotective Effects

Emerging research suggests that Asiatic acid may have neuroprotective properties. Studies on cultured cells indicate that Asiatic acid can protect neurons from damage caused by oxidative stress, a factor implicated in neurodegenerative diseases like Alzheimer's and Parkinson's []. However, further research is needed to determine the effectiveness of Asiatic acid in treating these conditions in humans.

Asiatic acid is a pentacyclic triterpenoid, a class of organic compounds found in plants []. It's a major bioactive component of Centella asiatica (Gotu Kola), a herb traditionally used for wound healing and cognitive function []. Asiatic acid holds promise for various therapeutic applications due to its diverse biological activities [].

Molecular Structure Analysis

The molecular structure of asiatic acid (C30H48O5) consists of a core triterpene skeleton with a carboxylic acid group at position C-28 and hydroxyl groups at positions C-2, C-3, and C-23 (2α,3β stereoisomer) [, ]. This structure contributes to its amphiphilic nature, meaning it has both water-soluble and fat-soluble properties []. The presence of hydroxyl groups likely plays a role in its antioxidant and anti-inflammatory effects [].

Chemical Reactions Analysis

Synthesis

Asiatic acid is primarily isolated from natural sources like Centella asiatica. Research on laboratory synthesis of asiatic acid is ongoing but not as widely reported.

Decomposition

Detailed information on the specific decomposition pathways of asiatic acid is currently limited in scientific literature.

Other Reactions

Asiatic acid might undergo reactions typical of triterpenoids and carboxylic acids, but this requires further investigation.

Physical And Chemical Properties Analysis

Research suggests asiatic acid exerts its effects through multiple mechanisms []. It might act as an antioxidant by scavenging free radicals, reducing oxidative stress in cells []. It may also possess anti-inflammatory properties by inhibiting the production of inflammatory mediators []. Additionally, asiatic acid could promote wound healing by stimulating collagen synthesis and fibroblast proliferation []. However, the exact mechanisms require further elucidation.

Asiatic acid exhibits a range of biological activities:

- Antioxidant Properties: It scavenges free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and mediates pathways that reduce inflammation.

- Neuroprotection: Studies indicate that asiatic acid can protect against ischemic brain injury by reducing infarct volume and improving neurological outcomes .

- Wound Healing: It promotes collagen synthesis and enhances the healing process in various tissue types .

Asiatic acid can be synthesized through various methods:

- Natural Extraction: The primary method involves extracting the compound from Centella asiatica through solvent extraction techniques.

- Chemical Synthesis: Synthetic routes have been developed that typically involve multi-step processes to construct the pentacyclic structure of asiatic acid from simpler organic compounds .

The applications of asiatic acid span multiple fields:

- Pharmaceuticals: Its therapeutic properties make it a candidate for treatments related to neurodegenerative diseases, skin disorders, and inflammation.

- Cosmetics: Due to its wound healing and antioxidant properties, asiatic acid is included in skincare products aimed at promoting skin health.

- Nutraceuticals: It is used in dietary supplements for its health benefits associated with stress reduction and cognitive enhancement .

Research has shown that asiatic acid interacts with various biological pathways:

- Blood-Brain Barrier: It has been observed to decrease permeability of the blood-brain barrier, potentially offering protective effects during ischemic events .

- Mitochondrial Function: Asiatic acid influences mitochondrial pathways by altering the Bax/Bcl-2 ratio, which is crucial for regulating apoptosis .

- Gene Regulation: The compound modulates gene expression related to antioxidant defense mechanisms, enhancing cellular resilience against stressors .

Asiatic acid shares structural similarities with several other triterpenes. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Asiatic Acid | C30H48O5 | Antioxidant, anti-inflammatory | Strong neuroprotective effects |

| Madecassoside | C30H50O6 | Promotes wound healing | More potent in collagen synthesis |

| Ursolic Acid | C30H48O3 | Anti-cancer, anti-inflammatory | Less effective on blood-brain barrier |

| Oleanolic Acid | C30H48O3 | Hepatoprotective | Different mechanism of action in liver health |

Asiatic acid stands out due to its specific neuroprotective properties and its ability to modulate mitochondrial function effectively compared to other triterpenes.

The neuroprotective properties of asiatic acid encompass a comprehensive array of molecular mechanisms that collectively contribute to neuronal survival and functional preservation. Research has extensively documented the compound's ability to protect neural tissues through multiple interconnected pathways, including oxidative stress modulation, apoptotic pathway regulation, and neuroinflammatory response control [3] [4] [5] [6].

Modulation of Oxidative Stress Pathways

Asiatic acid demonstrates profound capabilities in modulating cellular oxidative stress through sophisticated molecular mechanisms centered on the Nuclear factor erythroid 2-related factor 2 signaling pathway [7] [8] [9]. The compound initiates a cascade of protective responses by promoting the nuclear translocation of Nuclear factor erythroid 2-related factor 2, thereby enhancing the transcriptional activation of antioxidant response elements [8] [9]. This process involves the dissociation of Nuclear factor erythroid 2-related factor 2 from its cytoplasmic inhibitor, Kelch-like ECH-associated protein 1, allowing for increased Nuclear factor erythroid 2-related factor 2 availability and subsequent upregulation of antioxidant gene expression [8] [9].

The activation of Nuclear factor erythroid 2-related factor 2 signaling results in the coordinated upregulation of multiple antioxidant enzymes, including heme oxygenase-1, NAD(P)H: quinone oxidase 1, and glutamyl cysteine ligase catalytic subunit [10] [7] [9]. These enzymes work synergistically to enhance cellular antioxidant capacity, with heme oxygenase-1 providing cytoprotective effects through carbon monoxide and bilirubin production, while NAD(P)H: quinone oxidase 1 facilitates the reduction of quinones and other electrophilic compounds [10] [9]. The upregulation of glutamyl cysteine ligase catalytic subunit leads to enhanced glutathione synthesis, thereby increasing cellular reducing capacity and protection against oxidative damage [10] [9].

Research findings indicate that asiatic acid treatment significantly enhances superoxide dismutase activity and catalase function, two critical enzymes in the cellular antioxidant defense system [10] [11]. Superoxide dismutase catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen, while catalase facilitates the decomposition of hydrogen peroxide into water and oxygen [11] [12]. The preservation of these enzymatic activities is crucial for maintaining cellular redox homeostasis and preventing oxidative damage to cellular components including lipids, proteins, and nucleic acids [11] [12].

The compound's reactive oxygen species scavenging capabilities extend beyond enzymatic enhancement to include direct radical neutralization through electron donation mechanisms [5] [10] [9]. Studies utilizing cellular models of oxidative stress, including tert-butyl hydroperoxide-induced damage in HepG2 cells, demonstrate that asiatic acid effectively reduces reactive oxygen species generation while simultaneously enhancing cellular antioxidant capacity [9]. This dual mechanism of action provides comprehensive protection against oxidative stress-induced cellular damage and supports neuronal survival under pathological conditions [9].

Table 4: Modulation of Oxidative Stress Pathways by Asiatic Acid

| Pathway Component | Molecular Mechanism | Therapeutic Outcome | Citation |

|---|---|---|---|

| Nuclear factor erythroid 2-related factor 2 pathway activation | Nuclear translocation promotion, transcriptional activation | Enhanced antioxidant gene expression, cellular protection | [7] [8] [9] |

| Kelch-like ECH-associated protein 1 regulation | Cytoplasmic complex dissociation, protein degradation | Increased Nuclear factor erythroid 2-related factor 2 availability | [8] [9] |

| Antioxidant response element activation | DNA binding enhancement, gene transcription initiation | Coordinated antioxidant enzyme production | [8] [9] |

| Heme oxygenase-1 upregulation | Protein expression upregulation, cytoprotective effect | Reduced oxidative damage, improved cell survival | [10] [7] [9] |

| NAD(P)H: quinone oxidase 1 induction | Enzyme induction, quinone reduction capacity | Enhanced xenobiotic metabolism, protection | [10] [9] |

| Glutamyl cysteine ligase catalytic subunit enhancement | Glutathione synthesis enhancement, cellular protection | Increased cellular glutathione levels | [10] [9] |

| Superoxide dismutase activity maintenance | Free radical dismutation, cellular defense | Reduced superoxide anion toxicity | [10] [11] |

| Catalase function preservation | Hydrogen peroxide decomposition, oxidative protection | Decreased lipid peroxidation, membrane protection | [11] [12] |

| Reactive oxygen species scavenging | Electron donation, radical neutralization | Overall oxidative stress reduction | [5] [10] [9] |

Anti-Apoptotic Effects in Neuronal Cells

The anti-apoptotic properties of asiatic acid represent a fundamental mechanism underlying its neuroprotective effects, involving intricate regulation of mitochondrial-dependent apoptotic pathways [3] [6] [13] [14]. Research demonstrates that asiatic acid exerts potent protective effects against neuronal apoptosis through modulation of key apoptotic regulatory proteins, particularly the B-cell lymphoma 2 protein family and downstream effector caspases [6] [13] [15].

Asiatic acid significantly upregulates B-cell lymphoma 2 protein expression while simultaneously downregulating BCL2 associated X protein levels, thereby shifting the cellular balance toward survival signals [6] [13] [15]. B-cell lymphoma 2 protein functions as a critical anti-apoptotic regulator localized to the mitochondrial outer membrane, where it prevents mitochondrial permeabilization and subsequent cytochrome c release [15]. The compound's ability to enhance B-cell lymphoma 2 protein expression provides sustained protection against various apoptotic stimuli, including oxidative stress, excitotoxicity, and metabolic disturbances [6] [13].

The regulation of BCL2 associated X protein represents another crucial aspect of asiatic acid's anti-apoptotic mechanism [6] [13] [15]. BCL2 associated X protein functions as a pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors from the mitochondrial intermembrane space [15]. By downregulating BCL2 associated X protein expression, asiatic acid effectively inhibits pro-apoptotic signaling and prevents the initiation of the intrinsic apoptotic pathway [6] [13] [15].

Studies utilizing primary rat cortical neurons exposed to C2-ceramide demonstrate that asiatic acid treatment significantly reduces cytochrome c release from mitochondria to the cytoplasm [6]. This inhibition of cytochrome c release is critical for preventing apoptosome formation and subsequent caspase cascade activation [6] [13]. The compound also demonstrates the ability to reduce cytosolic release of High temperature requirement A2, another pro-apoptotic factor that can induce caspase-independent cell death [6].

The preservation of mitochondrial membrane potential represents a key mechanism through which asiatic acid prevents neuronal apoptosis [3] [5] [16]. Research utilizing various cellular models, including oxygen-glucose deprivation in HT-22 cells and rotenone-induced toxicity in neuronal cultures, demonstrates that asiatic acid treatment maintains mitochondrial membrane potential and preserves bioenergetic function [3] [5]. This preservation of mitochondrial integrity is essential for ATP production, calcium homeostasis, and overall cellular survival [16].

Asiatic acid also demonstrates significant effects on caspase activity regulation, particularly the suppression of caspase-3 and caspase-9 activation [6] [13] [14]. Caspase-3 represents the primary effector caspase responsible for the proteolytic events characteristic of apoptotic cell death, while caspase-9 functions as an initiator caspase in the mitochondrial apoptotic pathway [13] [15]. The compound's ability to inhibit these caspases provides direct protection against apoptotic execution and maintains cellular integrity [6] [13] [14].

Table 5: Anti-Apoptotic Effects in Neuronal Cells

| Apoptotic Component | Cellular Target | Protective Mechanism | Evidence Source | Citation |

|---|---|---|---|---|

| B-cell lymphoma 2 protein upregulation | Mitochondrial outer membrane, apoptosis regulation | Anti-apoptotic protein stabilization, survival promotion | Primary neuronal cultures, ischemia models | [6] [13] [15] |

| BCL2 associated X protein downregulation | Pro-apoptotic protein, mitochondrial permeabilization | Pro-apoptotic signal inhibition, cell death prevention | Ceramide-induced apoptosis studies | [6] [13] [15] |

| Cytochrome c release inhibition | Mitochondrial intermembrane space, apoptosome formation | Apoptosome assembly prevention, caspase cascade blocking | Mitochondrial isolation experiments | [6] [13] [15] |

| Caspase-3 activation suppression | Effector caspase, apoptotic execution | Proteolytic activity inhibition, cellular integrity maintenance | Caspase activity assays, flow cytometry | [6] [13] [14] |

| Caspase-9 cascade interruption | Initiator caspase, mitochondrial pathway | Intrinsic apoptotic pathway interruption | Western blotting, enzymatic analysis | [13] [15] |

| High temperature requirement A2 release reduction | Pro-apoptotic factor, caspase-independent death | Alternative cell death pathway inhibition | Subcellular fractionation studies | [6] |

| Mitochondrial membrane potential maintenance | Inner mitochondrial membrane, bioenergetics | Bioenergetic function preservation, ATP production | Fluorescence microscopy, bioenergetic measurements | [3] [5] [16] |

| Mitochondrial permeability transition pore stabilization | Mitochondrial membrane, permeability regulation | Membrane integrity maintenance, ion homeostasis | Calcium uptake assays, swelling experiments | [3] [16] |

| p53 pathway modulation | Tumor suppressor protein, cell cycle control | Cell cycle checkpoint regulation, DNA repair enhancement | Cell cycle analysis, DNA damage assessment | [13] [14] |

Regulation of Neuroinflammatory Responses

The neuroinflammatory response regulation by asiatic acid involves sophisticated modulation of microglial activation and pro-inflammatory cytokine production [17] [18] [19]. Research demonstrates that asiatic acid effectively suppresses lipopolysaccharide-induced neuroinflammation through multiple molecular pathways, particularly the Silent information regulator 1/Nuclear factor kappa B signaling cascade [17] [18]. This regulation is crucial for maintaining neuronal health and preventing inflammatory damage to neural tissues [17] [18] [19].

Asiatic acid treatment significantly enhances Silent information regulator 1 expression while simultaneously reducing Nuclear factor kappa B p65 acetylation and suppressing Nuclear factor kappa B activation [17] [18]. Silent information regulator 1 functions as a nicotinamide adenine dinucleotide-dependent deacetylase that regulates various cellular processes, including inflammation and cellular stress responses [17]. The compound's ability to upregulate Silent information regulator 1 expression provides a sustained mechanism for controlling inflammatory gene expression and maintaining cellular homeostasis [17] [18].

The modulation of Nuclear factor kappa B signaling represents a central mechanism through which asiatic acid controls neuroinflammatory responses [17] [18] [19]. Nuclear factor kappa B serves as a master regulator of inflammatory gene expression, controlling the transcription of numerous pro-inflammatory mediators including tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 [17] [18]. By suppressing Nuclear factor kappa B activation, asiatic acid effectively reduces the production of these inflammatory cytokines and prevents the amplification of neuroinflammatory cascades [17] [18].

Studies utilizing BV2 microglial cells demonstrate that asiatic acid treatment significantly attenuates nitric oxide production and inhibits inducible nitric oxide synthase expression in a concentration-dependent manner [17] [18] [20]. Nitric oxide represents a key inflammatory mediator that can contribute to neuronal damage through the formation of reactive nitrogen species and subsequent oxidative stress [20]. The compound's ability to suppress nitric oxide production provides direct protection against inflammation-induced neuronal injury [17] [18] [20].

Asiatic acid also demonstrates significant effects on NLRP3 inflammasome regulation, a critical component of the innate immune response [19] [21]. The NLRP3 inflammasome controls the processing and release of pro-inflammatory cytokines interleukin-1 beta and interleukin-18, which play crucial roles in neuroinflammatory responses [19]. Research shows that asiatic acid suppresses NLRP3 inflammasome activation in microglial cells, thereby reducing the production of these inflammatory mediators and protecting dopaminergic neurons from inflammatory damage [19].

The compound's anti-inflammatory effects extend to the regulation of various chemokines and adhesion molecules involved in immune cell recruitment and activation [22] [21]. Studies demonstrate that asiatic acid treatment reduces the expression of inflammatory markers and prevents excessive immune cell infiltration into neural tissues [22]. This regulation is particularly important in neurodegenerative conditions where chronic neuroinflammation contributes to disease progression [22] [19].

Furthermore, asiatic acid exhibits protective effects against pathogen-induced neuroinflammation, as demonstrated in studies involving Salmonella typhimurium infection [21]. The compound attenuates infection-induced microglial inflammation by upregulating long non-coding RNA expression and modulating inflammatory signaling pathways [21]. This broad-spectrum anti-inflammatory activity suggests that asiatic acid may provide protection against various neuroinflammatory insults [21].

Cardioprotective Activities

The cardioprotective properties of asiatic acid encompass a comprehensive range of molecular mechanisms that collectively contribute to cardiovascular health and protection against cardiac pathology [23] [24] [25] [11]. Research has extensively documented the compound's ability to protect cardiac tissues through modulation of energy metabolism, cellular signaling pathways, and hemodynamic regulation [23] [24] [25] [11] [26] [27].

AMPKα Signaling Pathway Activation

Asiatic acid demonstrates profound cardioprotective effects through the activation of AMP-activated protein kinase alpha signaling pathways, representing a critical mechanism for cellular energy homeostasis and metabolic regulation [23] [28] [26]. Research findings indicate that asiatic acid treatment significantly activates AMP-activated protein kinase alpha in cardiac tissues, leading to enhanced cellular energy metabolism and improved cardiac function [26].

The activation of AMP-activated protein kinase alpha by asiatic acid results in the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase, a rate-limiting enzyme in fatty acid synthesis [28]. This inhibition redirects cellular metabolism toward fatty acid oxidation, thereby improving cardiac energy efficiency and reducing lipid accumulation [28]. Studies demonstrate that asiatic acid treatment increases the expression of genes associated with fatty acid oxidation, including peroxisome proliferator-activated receptor alpha and carnitine palmitoyltransferase 1 alpha [28].

In cardiac hypertrophy models, asiatic acid demonstrates remarkable protective effects through AMP-activated protein kinase alpha activation [26]. The compound significantly inhibits hypertrophic responses induced by pressure overload or angiotensin II stimulation [26]. This protection involves the suppression of mammalian target of rapamycin pathway and extracellular signal-regulated kinase signaling, both of which are implicated in pathological cardiac growth [26]. The AMP-activated protein kinase alpha-dependent inhibition of these pathways prevents excessive protein synthesis and cellular enlargement characteristic of cardiac hypertrophy [26].

Research utilizing aortic banding models in mice demonstrates that asiatic acid treatment markedly reduces cardiac fibrosis and collagen accumulation [26]. The compound's effects on cardiac fibrosis involve AMP-activated protein kinase alpha-mediated suppression of transforming growth factor-beta signaling and subsequent reduction in extracellular matrix protein production [26]. This antifibrotic activity is crucial for maintaining cardiac compliance and preventing the development of heart failure [26].

The glycometabolic effects of asiatic acid in cardiac protection involve AMP-activated protein kinase alpha-dependent modulation of glucose transporter 4 translocation and glycogen metabolism [23]. Studies in myocardial ischemia/reperfusion models demonstrate that asiatic acid treatment suppresses ischemia-induced glycogen breakdown and maintains glucose homeostasis through Akt/glycogen synthase kinase-3 beta activation [23]. This metabolic modulation preserves cardiac energy stores and reduces the production of lactate and other metabolic byproducts that can contribute to ischemic injury [23].

The compound also demonstrates significant effects on peroxisome proliferator-activated receptor gamma expression, another important regulator of cardiac metabolism [23]. Asiatic acid treatment increases peroxisome proliferator-activated receptor gamma expression at both messenger RNA and protein levels, leading to enhanced fatty acid oxidation and improved metabolic flexibility [23]. This upregulation of peroxisome proliferator-activated receptor gamma contributes to the overall cardioprotective effects by optimizing cardiac energy metabolism [23].

Studies investigating the molecular mechanisms of AMP-activated protein kinase alpha activation by asiatic acid reveal involvement of upstream kinases and cellular energy sensors [28] [26]. The compound appears to activate AMP-activated protein kinase alpha through both direct and indirect mechanisms, including modulation of cellular adenosine monophosphate/adenosine triphosphate ratios and upstream kinase activity [28] [26]. This activation leads to widespread metabolic reprogramming that favors cardiac protection and functional preservation [28] [26].

Renin-Angiotensin System Modulation

Asiatic acid demonstrates significant cardioprotective effects through comprehensive modulation of the renin-angiotensin system, a critical regulator of cardiovascular homeostasis and blood pressure control [29] [27]. Research utilizing two-kidney, one-clip hypertensive rat models reveals that asiatic acid treatment effectively attenuates renin-angiotensin system activation and improves hemodynamic parameters [29].

The compound's effects on the renin-angiotensin system involve modulation of angiotensin II type 1 receptor and angiotensin II type 2 receptor expression in vascular tissues [29]. Studies demonstrate that asiatic acid treatment leads to downregulation of angiotensin II type 1 receptor expression while simultaneously upregulating angiotensin II type 2 receptor expression [29]. This receptor modulation shifts the balance of angiotensin II signaling toward vasodilation, natriuresis, and cardiovascular protection [29].

Research findings indicate that asiatic acid significantly reduces serum angiotensin II levels in hypertensive animal models [29]. This reduction in circulating angiotensin II contributes to improved vascular function and reduced peripheral vascular resistance [29]. The compound's ability to modulate angiotensin II levels suggests involvement in renin activity regulation or angiotensin-converting enzyme function [29] [27].

Studies examining the hemodynamic effects of asiatic acid demonstrate significant improvements in systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate [29]. The compound treatment results in reduced hind limb vascular resistance and improved blood flow, indicating enhanced vascular function [29]. These hemodynamic improvements are consistent with effective renin-angiotensin system modulation and cardiovascular protection [29].

The vascular protective effects of asiatic acid extend to endothelial function and vascular remodeling [27]. Research using high-carbohydrate, high-fat diet models demonstrates that asiatic acid treatment improves vascular function and reduces oxidative stress in vascular tissues [27]. The compound's effects involve enhanced nitric oxide bioavailability and reduced vascular inflammation, both of which contribute to improved endothelial function [27].

Asiatic acid also demonstrates significant effects on cardiac remodeling associated with renin-angiotensin system activation [29] [26]. The compound prevents pathological cardiac changes including ventricular hypertrophy and fibrosis that commonly occur in response to chronic renin-angiotensin system activation [29] [26]. This cardioprotective effect involves multiple mechanisms including AMP-activated protein kinase alpha activation and transforming growth factor-beta signaling modulation [26].

Furthermore, the compound exhibits protective effects against angiotensin II-induced cardiac hypertrophy in cellular models [26]. Treatment with asiatic acid significantly reduces angiotensin II-stimulated cellular enlargement and protein synthesis in cardiomyocytes [26]. This direct cellular protection complements the systemic effects on renin-angiotensin system regulation [26].

Dermatological Effects

The dermatological properties of asiatic acid encompass extensive therapeutic effects on skin health, wound healing, and barrier function [30] [31] [32] [33]. Research has comprehensively documented the compound's ability to enhance skin repair mechanisms, promote tissue regeneration, and improve cutaneous barrier integrity through multiple molecular pathways [30] [31] [32] [33].

Wound Healing and Collagen Synthesis

Asiatic acid demonstrates remarkable wound healing properties through the stimulation of collagen synthesis and enhancement of tissue regeneration processes [30]. Research utilizing human dermal fibroblast cultures reveals that asiatic acid treatment significantly increases type I collagen synthesis and fibronectin production [30]. These effects are fundamental to proper wound healing and tissue repair, as collagen provides structural integrity while fibronectin facilitates cellular adhesion and migration [30].

Studies employing rat incision wound models demonstrate that asiatic acid treatment accelerates the wound healing process through enhanced collagen synthesis and cellular proliferation [30]. The compound promotes faster epithelialization and higher wound contraction rates compared to untreated controls [30]. These effects result from increased fibroblast proliferation and enhanced extracellular matrix production at the wound site [30].

Research using guinea pig punch wound models reveals that topical application of asiatic acid-containing formulations produces significant increases in hydroxyproline content, tensile strength, and overall collagen content [30]. Hydroxyproline serves as a biomarker for collagen synthesis, and its elevation indicates enhanced collagen production and cross-linking [30]. The improved tensile strength demonstrates that asiatic acid not only increases collagen quantity but also enhances the quality and structural integrity of newly formed tissue [30].

The molecular mechanisms underlying asiatic acid's effects on wound healing involve activation of the transforming growth factor-beta/Smad signaling pathway [30]. Research demonstrates that asiatic acid treatment elevates phospho-Smad 3 levels and increases transforming growth factor-beta 1 and transforming growth factor-beta receptor II messenger RNA expression [30]. Simultaneously, the compound downregulates Smad 7 expression, thereby promoting pro-fibrotic signaling and enhanced collagen production [30].

Studies investigating the effects of asiatic acid on burn wound healing reveal enhanced procollagen type I and type III expression at both messenger RNA and protein levels [30]. This upregulation of procollagen expression indicates increased collagen synthesis capacity and improved wound repair potential [30]. The compound's effects on collagen synthesis appear to be mediated through multiple signaling pathways that converge on enhanced fibroblast activity and extracellular matrix production [30].

Asiatic acid also demonstrates significant effects on angiogenesis, a critical component of wound healing [30]. The compound promotes blood vessel formation and enhances vascular density in healing tissues [30]. This angiogenic activity is essential for delivering nutrients and oxygen to healing tissues while facilitating the removal of metabolic waste products [30].

Research examining chronic wound healing reveals that asiatic acid treatment improves healing outcomes in diabetic wound models [30]. The compound demonstrates the ability to overcome impaired healing responses associated with metabolic dysfunction and enhance tissue repair in challenging clinical scenarios [30]. This therapeutic potential extends the clinical applications of asiatic acid to complex wound healing situations [30].

The compound's effects on wound healing also involve modulation of inflammatory responses during the healing process [30] [31]. Asiatic acid reduces excessive inflammation while maintaining appropriate inflammatory signals necessary for proper wound healing [30] [31]. This balanced inflammatory modulation contributes to optimal healing outcomes and reduced scar formation [30] [31].

Anti-Irritant and Barrier Function Enhancement

Asiatic acid demonstrates significant anti-irritant properties and barrier function enhancement capabilities that contribute to overall skin health and protection [31] [32] [33]. Research reveals that the compound's anti-inflammatory effects are largely attributed to its saponin content, particularly asiaticoside, which inhibits cyclooxygenase and lipoxygenase activity [32]. These enzymes are key mediators of inflammatory responses, and their inhibition results in reduced inflammation and improved skin tolerance [32].

Studies utilizing phthalic anhydride-induced atopic dermatitis models demonstrate that asiatic acid treatment effectively attenuates the development of inflammatory skin conditions [31]. The compound inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2, reduces Nuclear factor kappa B activity, and decreases the release of pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and immunoglobulin E [31]. These anti-inflammatory effects contribute to improved skin barrier function and reduced irritation responses [31].

The barrier function enhancement properties of asiatic acid involve modulation of transepidermal water loss and skin hydration [32] [33]. Research demonstrates that asiatic acid treatment reduces transepidermal water loss, indicating improved barrier integrity [32] [33]. This improvement in barrier function is crucial for maintaining skin hydration and protecting against environmental irritants and pathogens [32] [33].

Studies examining the effects of asiatic acid on skin barrier components reveal enhanced expression of barrier-related proteins and lipids [32] [33]. The compound promotes the synthesis and organization of stratum corneum lipids, which are essential for maintaining barrier integrity [32] [33]. These effects contribute to improved skin barrier function and enhanced protection against external stressors [32] [33].

Asiatic acid also demonstrates significant antioxidant effects in skin tissues, contributing to protection against oxidative damage [32] [33]. The compound's antioxidant properties help maintain skin health by preventing free radical-induced damage to cellular components [32] [33]. This antioxidant activity is particularly important in protecting against environmental stressors such as ultraviolet radiation and pollution [32] [33].

Research investigating the anti-irritant properties of asiatic acid reveals rapid restoration of skin homeostasis following exposure to irritants [32]. The compound's anti-inflammatory and antioxidant actions work synergistically to reduce erythema and promote quick recovery from irritation [32]. This rapid response capability makes asiatic acid particularly valuable for sensitive skin applications [32].

The compound's effects on skin barrier function also involve enhancement of skin elasticity and firmness [33]. Studies demonstrate that asiatic acid treatment improves skin mechanical properties and reduces the appearance of aging-related changes [33]. These effects result from enhanced collagen synthesis and improved dermal structure [33].

The endoplasmic reticulum (ER) stress response represents a critical cellular mechanism whereby asiatic acid exerts its therapeutic effects. Under pathological conditions, the accumulation of misfolded proteins triggers the unfolded protein response (UPR), which asiatic acid modulates through specific molecular targets.

Glucose-Regulated Protein 78 and Inositol-Requiring Enzyme 1-X-Box Binding Protein 1 Pathway Regulation

Asiatic acid exhibits dual regulatory effects on the Glucose-Regulated Protein 78 (GRP78) and Inositol-Requiring Enzyme 1-X-Box Binding Protein 1 (IRE1-XBP1) pathway, depending on the cellular context and pathological conditions. In tongue cancer cells (Tca8113), asiatic acid treatment resulted in increased GRP78 expression and subsequent activation of the IRE1α-TNF Receptor Associated Factor 2-Apoptosis Signal-Regulating Kinase 1-c-Jun N-terminal Kinase (IRE1α-TRAF2-ASK1-JNK) signaling cascade [1]. This activation leads to enhanced ER stress-induced apoptosis, demonstrating asiatic acid's anticancer potential through selective targeting of malignant cells.

The molecular mechanism involves GRP78 dissociation from IRE1α under ER stress conditions, enabling IRE1α autophosphorylation and subsequent interaction with TRAF2 [1]. This interaction facilitates the formation of the IRE1α-TRAF2-ASK1 complex, which activates JNK signaling and ultimately triggers mitochondrial apoptosis pathways through Bcl-2 suppression and Bax enhancement [1]. The research demonstrates that asiatic acid treatment significantly increased Grp78 expression and associated enhancement of IRE1α and JNK phosphorylation in tongue cancer cells, indicating selective activation of apoptotic machinery in malignant tissues [1].

Conversely, in protective cellular contexts, asiatic acid demonstrates inhibitory effects on ER stress pathways. In HaCaT cells exposed to nitrogen mustard, asiatic acid pretreatment significantly decreased the protein expression of GRP78, X-Box Binding Protein 1 (XBP1), IRE1, phospho-IRE1, and TRAF2 [2] [3]. This protective mechanism reduces ER stress-induced apoptosis and inflammatory responses, highlighting asiatic acid's context-dependent therapeutic action. Similar protective effects were observed in liver cells (LO2), where asiatic acid notably inhibited the activation of the Protein Kinase R-like Endoplasmic Reticulum Kinase/Activating Transcription Factor 6 (PERK/ATF6) and IRE1 pathways, alleviating ER stress extent [4].

TNF Receptor Associated Factor 2-Caspase-3 Apoptotic Cascade Inhibition

The TNF Receptor Associated Factor 2-Caspase-3 apoptotic cascade represents a critical pathway through which asiatic acid modulates cell survival and death. TRAF2 functions as an adaptor protein that regulates multiple cellular processes including apoptosis, necroptosis, and inflammatory responses through its interaction with various signaling molecules [5] [6].

Asiatic acid demonstrates significant inhibitory effects on TRAF2-mediated caspase-3 activation in protective cellular contexts. In HaCaT cells, asiatic acid pretreatment markedly reduced the protein expression of TRAF2, Caspase-3, and Cleaved-Caspase-3 [2] [3]. This inhibition prevents the formation of the death-inducing signaling complex and subsequent activation of the caspase cascade, thereby promoting cell survival under stress conditions.

The molecular mechanism involves asiatic acid's ability to prevent TRAF2-dependent formation of apoptotic signaling complexes. Under normal conditions, TRAF2 suppresses apoptosis and necroptosis by promoting RIP1 ubiquitination and preventing necrosome formation [6]. However, under pathological stress, TRAF2 dysfunction can lead to enhanced RIP1-RIP3-Mixed Lineage Kinase Domain-Like Protein (MLKL) interaction and subsequent necroptotic cell death [6]. Asiatic acid treatment helps maintain TRAF2 function, thereby preserving its cytoprotective effects.

In cancer cells, asiatic acid can selectively promote TRAF2-caspase-3 pathway activation to induce therapeutic apoptosis. The compound's ability to modulate this pathway in a context-dependent manner highlights its potential as a therapeutic agent that can either protect normal cells from stress-induced damage or promote death in malignant cells [1] [7].

Mitochondrial Function Preservation

Mitochondrial dysfunction represents a hallmark of numerous pathological conditions, and asiatic acid demonstrates remarkable capacity to preserve mitochondrial integrity and function through multiple molecular mechanisms.

Adenosine Triphosphate Synthesis Optimization

Asiatic acid demonstrates significant capacity to optimize ATP synthesis through multiple mechanisms involving mitochondrial complex regulation and oxidative phosphorylation enhancement.

In α-synuclein-induced mitochondrial dysfunction models, asiatic acid treatment (1-10 μmol/L) for 1 hour resulted in significant ATP production recovery compared to α-synuclein-treated groups [9]. The compound effectively countered α-synuclein-induced ATP depletion, restoring ATP levels from 50% to near-normal levels [9]. This restoration involves asiatic acid's ability to maintain mitochondrial membrane potential, which serves as the driving force for ATP synthesis.

Studies using isolated mouse liver mitochondria revealed asiatic acid's complex effects on mitochondrial respiration and ATP production. While high concentrations of asiatic acid can act as a mitochondrial uncoupler, affecting ATP content through uncoupling proteins (UCPs) and adenine nucleotide transporter (ANT) [13], therapeutic concentrations demonstrate protective effects on ATP synthesis machinery.

In cardiac tissue, asiatic acid treatment enhanced ATP levels and phosphocreatine/ATP ratios in cardiomyocytes subjected to oxygen-glucose deprivation [14]. This enhancement involves activation of both glycophagy and mitophagy pathways, which optimize energy metabolism through improved glucose utilization and mitochondrial quality control [14]. The compound activated the AMP-activated protein kinase (AMPK) signaling pathway, promoting mitophagy and relieving mitochondrial edema [14].

Research on Alzheimer disease models demonstrated that oral asiatic acid treatment improved cortical mitochondrial function and increased mitochondrial gene expression in 5xFAD mice [15] [16]. The compound enhanced mitochondrial bioenergetics and activated antioxidant responses, contributing to improved cognitive function independent of amyloid plaque burden reduction [15].

Cytokine Signaling Interference

Asiatic acid demonstrates comprehensive anti-inflammatory effects through sophisticated modulation of cytokine signaling pathways, particularly targeting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) suppression mechanisms.

Tumor Necrosis Factor-Alpha and Interleukin-6 Suppression Mechanisms

Asiatic acid exhibits potent suppressive effects on TNF-α and IL-6 production through multiple molecular mechanisms involving transcriptional and post-transcriptional regulation.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, asiatic acid demonstrated dose-dependent reduction of TNF-α and IL-6 production [17] [18]. The compound inhibited both protein expression and mRNA levels of these pro-inflammatory cytokines, indicating transcriptional-level regulation. Asiatic acid treatment (various concentrations) significantly reduced TNF-α production and IL-6 secretion in a concentration-dependent manner, with effects observed at both extracellular and intracellular levels [17].

The molecular mechanism involves asiatic acid's ability to modulate cytokine gene transcription through chromatin modifications and transcription factor regulation. In methamphetamine-stimulated neuronal cells, asiatic acid administration significantly inhibited increased secretion of TNF-α and IL-6 [19]. The compound also suppressed methamphetamine-induced TNF-α and IL-6 mRNA expression, confirming its effects at the transcriptional level [19].

In human corneal epithelial cells, asiatic acid (20 μmol/L) dramatically reduced LPS-stimulated production of multiple pro-inflammatory cytokines including TNF-α, IL-6, IL-8, IL-1β, and transforming growth factor-β (TGF-β) [20]. This broad anti-inflammatory effect demonstrates asiatic acid's comprehensive cytokine suppression capabilities across different cell types and inflammatory stimuli.

Clinical relevance studies in fulminant hepatic failure models showed that asiatic acid treatment effectively decreased TNF-α, IL-6, and IL-1β production [21] [22]. The compound reduced inflammatory cytokine levels while simultaneously increasing glutathione and superoxide dismutase contents, demonstrating coordinated anti-inflammatory and antioxidant effects [21].

Nuclear Factor-Kappa B Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway represents a central regulatory mechanism for inflammatory responses, and asiatic acid demonstrates sophisticated inhibitory effects on this critical signaling cascade.

Asiatic acid inhibits NF-κB activation through multiple mechanisms involving IκBα stabilization and nuclear translocation prevention. In LPS-stimulated RAW 264.7 macrophages, asiatic acid treatment inhibited NF-κB activation by preventing IκBα degradation and subsequently decreasing nuclear p65 and p50 protein levels [17] [18]. This inhibition was associated with suppression of IκB Kinase (IKK) phosphorylation, indicating asiatic acid's effects on upstream regulatory mechanisms [17].

The molecular mechanism involves asiatic acid's ability to suppress IKK and Mitogen-Activated Protein Kinase (MAPK) phosphorylation. The compound inhibited phosphorylation of IKK, p38, Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), and JNK in LPS-stimulated cells in a dose-dependent manner [17] [18]. This comprehensive kinase inhibition prevents NF-κB pathway activation and subsequent inflammatory gene transcription.

In neuronal cells, asiatic acid showed significant protection against methamphetamine-induced translocation of NF-κB/Signal Transducer and Activator of Transcription 3 (STAT3) and ERK phosphorylation [19]. The compound prevented nuclear translocation of these transcription factors, thereby blocking their transcriptional activity and inflammatory gene expression [19].

Studies in BV2 microglia revealed that asiatic acid modulates the Sirtuin 1 (Sirt1)/NF-κB signaling pathway [23]. The compound enhanced Sirt1 expression, reduced NF-κB p65 acetylation, and suppressed NF-κB activation after LPS stimulation [23]. However, EX-527, an inhibitor of Sirt1, abolished the inhibitory effects of asiatic acid, confirming the Sirt1-dependent mechanism [23].

In hepatocyte models of fulminant hepatic failure, asiatic acid treatment remarkably inhibited p65, JNK, ERK, and p38 phosphorylation while blocking IκBα phosphorylation and degradation [21]. This comprehensive inhibition was associated with partial induction of Programmed Cell Death 4 (PDCD4) protein expression, which contributes to inflammatory response suppression [21].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Therapeutic Uses

/EXPL THER/ Asiatic acid, a triterpene of Centella asiatica (L.) Urban (Umbelliferae), has been patented as a treatment for dementia and an enhancer of cognition by the Hoechst Aktiengesellschaft.

/EXPL/ Parkinson's disease (PD) is a progressive neurodegenerative disorder with a prevalence of 1-2% in people over the age of 50. Mitochondrial dysfunction occurred in PD patients showing a 15-30% loss of activity in complex I. Asiatic acid (AA), a triterpenoid, is an antioxidant and used for depression treatment, but the effect of AA against PD-like damage has never been reported. In the present study, we investigated the protective effects of AA against H(2)O(2) or rotenone-induced cellular injury and mitochondrial dysfunction in SH-SY5Y cells. Mitochondrial membrane potential (MMP) and the expression of voltage-dependent anion channel (VDAC) were detected with or without AA pretreatment following cellular injury to address the possible mechanisms of AA neuroprotection. The results showed that pre-treatment of AA (0.01-100 nM) protected cells against the toxicity induced by rotenone or H(2)O(2). In addition, MMP dissipation occurred following the exposure of rotenone, which could be prevented by AA treatment. More interestingly, pre-administration of AA inhibited the elevation of VDAC mRNA and protein levels induced by rotenone(100 nM) or H(2)O(2) (300 muM).These data indicate that AA could protect neuronal cells against mitochondrial dysfunctional injury and suggest that AA might be developed as an agent for PD prevention or therapy.

/EXPL/ Asiaticoside (AS) derivatives were tested for potential protective effects against Abeta-induced cell death. Of the 28 AS derivatives tested, asiatic acid (AA), asiaticoside 6 (AS6), and SM2 showed strong inhibition of Abeta-induced death of B103 cells at 1 microM. The three AS derivatives were further tested for their effects on free radical injury and apoptosis. All three AS derivatives reduced H(2)O(2)-induced cell death and lowered intracellular free radical concentration, but AA showed the strongest protection. In contrast, SM2 was the most effective blocker of staurosporine-induced apoptosis. These results suggest that the three AS derivatives block Abeta toxicity by acting through different cellular mechanisms. When applied to hippocampal slices, AA, SM2, and AS6 did not alter n-methyl-D-aspartic acid (NMDA) or non-NMDA receptor-mediated synaptic transmission, paired-pulse facilitation or induction of long-term potentiation in the field CA1. These results indicate that the three AS derivatives do not alter physiological properties of the hippocampus at the concentration that blocks Abeta-induced cell death. Therefore AS6, AA, and SM2 can be regarded as reasonable candidates for a therapeutic Alzheimer's disease drug that protects neurons from Abeta toxicity.

For more Therapeutic Uses (Complete) data for ASIATIC ACID (6 total), please visit the HSDB record page.

Mechanism of Action

The aim of this study was to evaluate the effect of the chloroform extract of Terminalia catappa L. leaves (TCCE) on carbon tetrachloride (CCl(4))-induced acute liver damage and D-galactosamine (D-GalN)-induced hepatocyte injury. Moreover, the effects of ursolic acid and asiatic acid, two isolated components of TCCE, on mitochondria and free radicals were investigated to determine the mechanism underlying the action of TCCE on hepatotoxicity. In the acute hepatic damage test, remarkable rises in the activity of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (5.7- and 2.0-fold) induced by CCl(4) were reversed and significant morphological changes were lessened with pre-treatment with 50 and 100 mg kg(-1) TCCE. In the hepatocyte injury experiment, the increases in ALT and AST levels (1.9- and 2.1-fold) in the medium of primary cultured hepatocytes induced by D-GalN were blocked by pre-treatment with 0.05, 0.1, 0.5 g L(-1) TCCE. In addition, Ca(2+)-induced mitochondrial swelling was dose-dependently inhibited by 50-500 microM ursolic acid and asiatic acid. Both ursolic acid and asiatic acid, at concentrations ranging from 50 to 500 microM, showed dose-dependent superoxide anion and hydroxyl radical scavenging activity. It can be concluded that TCCE has hepatoprotective activity and the mechanism is related to protection of liver mitochondria and the scavenging action on free radicals.

This study first investigates the anticancer effect of asiatic acid in two human breast cancer cell lines, MCF-7 and MDA-MB-231. Asiatic acid exhibited effective cell growth inhibition by inducing cancer cells to undergo S-G2/M phase arrest and apoptosis. Blockade of cell cycle was associated with increased p21/WAF1 levels and reduced amounts of cyclinB1, cyclinA, Cdc2, and Cdc25C in a p53-independent manner. Asiatic acid also reduced Cdc2 function by increasing the association of p21/WAF1/Cdc2 complex and the level of inactivated phospho-Cdc2 and phospho-Cdc25C. Asiatic acid treatment triggered the mitochondrial apoptotic pathway indicated by changing Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation, but it did not act on Fas/Fas ligand pathways and the activation of caspase-8. We also found that mitogen-activated protein kinases (MAPKs), extracellular signal-regulated kinase (ERK1/2), and p38, but not c-Jun NH2-terminal kinase (JNK), are critical mediators in asiatic acid-induced cell growth inhibition. U0126 [1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene] or SB203580 [4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole], specific inhibitors of mitogen-activated protein kinase kinase and p38 kinase activities, significantly decreased or delayed apoptosis. Asiatic acid was likely to confine the breast cancer cells in the S-G2/M phase mainly through the p38 pathway, because both SB203580 and p38 small interfering RNA (siRNA) inhibition significantly attenuated the accumulation of inactive phospho-Cdc2 and phospho-Cdc25C proteins and the cell numbers of S-G2/M phase. Moreover, U0126 and ERK siRNA inhibition completely suppressed asiatic acid-induced Bcl-2 phosphorylation and Bax up-regulation, and caspase-9 activation. Together, these results imply a critical role for ERK1/2 and p38 but not JNK, p53, and Fas/Fas ligand in asiatic acid-induced S-G2/M arrest and apoptosis of human breast cancer cells.

Asiatic acid (AA) is a pentacyclic triterpene found in Centella asiatica. In the present study, the mechanism of anticancer effect of AA on skin cancer was investigated. AA decreased viability and induced apoptosis in human melanoma SK-MEL-2 cells in a time- and dose-dependent manner. AA also markedly increased intracellular reactive oxygen species (ROS) level and enhanced the expression of Bax but not Bcl-2 protein in the cells. In addition, AA-induced activation of caspase-3 activity in a dose-dependent manner. Pretreatment with Trolox, an antioxidant, significantly blocked the induction of Bax and activation of caspase-3 in AA-treated cells. Furthermore, Ac-DEVD-CHO, a specific caspase-3 inhibitor, and Trolox prevented the AA-induced apoptosis. AA did not elevate p53 nuclear protein levels that are present in a mutant form in SK-MEL-2 cells. These results suggest that AA-induced apoptosis may be mediated through generation of ROS, alteration of Bax/Bcl-2 ratio and activation of caspase-3, but p53-independent. These results further suggest that AA may be a good candidate for the therapeutic intervention of human skin cancer.

For more Mechanism of Action (Complete) data for ASIATIC ACID (6 total), please visit the HSDB record page.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

The comparative steady-state bioavailability of asiatic acid was studied in 12 healthy male and female volunteers following oral administration of approximately equimolar doses of either asiatic acid (12 mg) or the glycoside derivative of asiatic acid, asiaticoside (24 mg). Both asiatic acid and asiaticoside are constituents of the marketed dermatological product Madecassol. Asiaticoside is converted in vivo to asiatic acid by hydrolytic cleavage of the sugar moiety. Steady-state AUC0-12hr values for asiatic acid on either regimen were similar (614 +/- 250 ng.hr/mL following asiatic acid compared to 606 +/- 316 ng.hr/mL following asiaticoside) indicating comparable bioavailability for asiatic acid with the two ingredients at approximately equimolar doses. Since asiatic acid is considered to be the most therapeutically active ingredient of Madecassol, the current data suggest that the therapeutic effects of asiaticoside may be mediated through conversion to asiatic acid.

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Collagenic

CLASSES: Natural products; triterpenoids

Analytic Laboratory Methods

Interactions

Asiatic acid, a pentacyclic triterpene, has been reported to induce apoptosis of various human cancer cells. In the present study, we assessed the anti-tumor promoting effect of asiatic acid against 12-O-tetradecanoylphorbol 13-acetate (TPA)-mediated skin tumorigenesis in 7,12-dimethylbenz[a]anthracene (DMBA)-initiated ICR mice. Topical application of asiatic acid prior to each application of TPA resulted in a significant reduction in skin tumor formation. We also found that pre-application of asiatic acid alleviated TPA-induced [3H]thymidine incorporation, which is a conventional marker for skin tumor promotion. In addition, asiatic acid inhibited the TPA-induced generation of nitric oxide (NO) and expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), which are known to play important roles in tumor growth, especially in the promotion stage. In addition, topical application of aminoguanidine (AG), a selective iNOS inhibitor, and N(G)-nitro-L-arginine-methyl ester (NAME), another iNOS inhibitor, 30 min prior to TPA treatment significantly inhibited the TPA-induced COX-2 expression. These results suggest that asiatic acid may exert anti-tumorigenesis through inhibitory actions in NO and COX-2 signals.

Asiatic acid and corosolic acid are two natural products identified as biofilm inhibitors in a biofilm inhibition assay. We evaluated the activities of these two compounds on Pseudomonas aeruginosa biofilms grown in rotating disk reactors (RDRs) in combination with tobramycin and ciprofloxacin. To determine the ruggedness of our systems, the antibiotic susceptibilities of these biofilms were assessed with tobramycin and ciprofloxacin. The biofilm bacteria produced in the RDR were shown to display remarkable tolerance to 10 mug/ml of ciprofloxacin, thus mimicking the tolerance observed in recalcitrant bacterial infections. These studies further demonstrate that a nonmucoid strain of P. aeruginosa can form a biofilm that tolerates ciprofloxacin at clinically relevant concentrations. Neither asiatic acid nor corosolic acid reduced the viable cell density of P. aeruginosa biofilms. However, both compounds increased the susceptibility of biofilm bacteria to subsequent treatment with tobramycin, suggesting asiatic acid and corosolic acid to be compounds that potentiate the activity of antibiotics. A similar statistical interaction was observed between ciprofloxacin and subsequent treatment with tobramycin.

...The protective effects and mechanism of triterpenoids on primarily cultured rat hepatocytes injured by D-galactosamine (D-GalN) or carbon tetrachloride (CCl4) /were investigated/. Rat hepatocytes were isolated by two-step collagenase perfusion and cultured in RPMI 1640 medium. Protective effects of asiatic acid (AA) and beta-glycyrrhetinic acid (GA) were evaluated on hepatocytes injured by D-GalN (2 mmol/L) or CCl4 (10 mmol/L). Cell morphology was observed by light microscope, cell viability was measured by MTT assay, AST and LDH were determined by an automatic analyzer. Fluorescence assay was applied to test reactive oxygen species (ROS), nitric oxide end products (NOx) and reduced glutathione (GSH), and JC-1 staining was used to determine mitochondria membrane potential (DeltaPsim). AST and LDH in medium were decreased when treated with AA and GA after D-GalN injury (P<0.05), furthermore AA enhanced the hepatocyte viability (P<0.05). Moreover, AA and GA significantly reduced ROS and NOx generation, and ameliorated DeltaPsim lost induced by D-GalN. AA also inhibited GSH decrease due to D-GalN and CCl4 treatment. Both AA and GA could protect hepatocytes from D-GalN and CCl4 injuries, which is associated with reducing intracellular ROS and NOx, reversing GSH depression and ameliorating DeltaPsim lost.

A new coumaroyl triterpene, 3-O-trans-p-coumaroyl actinidic acid (1), as well as five known triterpenes, ursolic acid (2), 23-hydroxyursolic acid (3), corosolic acid (4), asiatic acid (5) and betulinic acid (6) were isolated from an EtOAc-soluble extract of the roots of Actinidia arguta. The structure of compound 1 was elucidated from interpretation of the spectroscopic data, particularly by extensive 1D and 2D NMR studies. All the isolates (1-6) were evaluated in vitro for their inhibitory activities on pancreatic lipase (PL). Of the isolates, the new compound 1 possessed the highest inhibitory activity on PL, with an IC(50) of 14.95 microM, followed by ursolic acid (2, IC(50) = 15.83 microM). The other four triterpenes (3-6) also showed significant PL inhibitory activity, with IC(50) values ranging from 20.42 to 76.45 microM.

Dates

2: Yan SL, Yang HT, Lee YJ, Lin CC, Chang MH, Yin MC. Asiatic acid ameliorates hepatic lipid accumulation and insulin resistance in mice consuming a high-fat diet. J Agric Food Chem. 2014 May 21;62(20):4625-31. doi: 10.1021/jf501165z. Epub 2014 May 6. PubMed PMID: 24779966.

3: Bunbupha S, Pakdeechote P, Kukongviriyapan U, Prachaney P, Kukongviriyapan V. Asiatic Acid Reduces Blood Pressure by Enhancing Nitric Oxide Bioavailability with Modulation of eNOS and p47(phox) Expression in l-NAME-induced Hypertensive Rats. Phytother Res. 2014 Apr 11. doi: 10.1002/ptr.5156. [Epub ahead of print] PubMed PMID: 24723332.

4: Chen JY, Chen JY, Xu QW, Xu H, Huang ZH. Asiatic acid promotes p21(WAF1/CIP1) protein stability through attenuation of NDR1/2 dependent phosphorylation of p21(WAF1/ CIP1) in HepG2 human hepatoma cells. Asian Pac J Cancer Prev. 2014;15(2):963-7. PubMed PMID: 24568526.

5: Yuan JP, Lu JM, Lu Y. [The protective effect of asiatic acid against oxygen-glucose deprivation/reoxygenation injury of PC12 cells]. Yao Xue Xue Bao. 2013 Nov;48(11):1738-42. Chinese. PubMed PMID: 24475715.

6: Pakdeechote P, Bunbupha S, Kukongviriyapan U, Prachaney P, Khrisanapant W, Kukongviriyapan V. Asiatic acid alleviates hemodynamic and metabolic alterations via restoring eNOS/iNOS expression, oxidative stress, and inflammation in diet-induced metabolic syndrome rats. Nutrients. 2014 Jan 16;6(1):355-70. doi: 10.3390/nu6010355. PubMed PMID: 24441717; PubMed Central PMCID: PMC3916866.

7: Wei J, Huang Q, Huang R, Chen Y, Lv S, Wei L, Liang C, Liang S, Zhuo L, Lin X. Asiatic acid from Potentilla chinensis attenuate ethanol-induced hepatic injury via suppression of oxidative stress and Kupffer cell activation. Biol Pharm Bull. 2013;36(12):1980-9. PubMed PMID: 24432383.

8: Zhang J, Ai L, Lv T, Jiang X, Liu F. Asiatic acid, a triterpene, inhibits cell proliferation through regulating the expression of focal adhesion kinase in multiple myeloma cells. Oncol Lett. 2013 Dec;6(6):1762-1766. Epub 2013 Oct 1. PubMed PMID: 24260073; PubMed Central PMCID: PMC3834345.

9: Bian D, Zhang J, Wu X, Dou Y, Yang Y, Tan Q, Xia Y, Gong Z, Dai Y. Asiatic acid isolated from Centella asiatica inhibits TGF-β1-induced collagen expression in human keloid fibroblasts via PPAR-γ activation. Int J Biol Sci. 2013 Oct 25;9(10):1032-42. doi: 10.7150/ijbs.7273. eCollection 2013. PubMed PMID: 24250248; PubMed Central PMCID: PMC3831116.

10: Xu C, Wang W, Xu M, Zhang J. Asiatic acid ameliorates tubulointerstitial fibrosis in mice with ureteral obstruction. Exp Ther Med. 2013 Sep;6(3):731-736. Epub 2013 Jul 2. PubMed PMID: 24137256; PubMed Central PMCID: PMC3786849.

Explore Compound Types

CH3NH2

CH5N

CH3NH2

MnNaO4

Br2H12O6S